1-(1-Benzothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
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Overview
Description
1-(1-Benzothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a complex organic compound that features a benzothiophene moiety, a benzofuran ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzothiophene Moiety: Starting from a suitable thiophene derivative, the benzothiophene ring can be synthesized through cyclization reactions.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride.
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized from a phenol derivative through cyclization reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization of an appropriate amine derivative.
Coupling Reactions: The final compound can be obtained by coupling the benzothiophene, benzofuran, and pyrrolidine moieties through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups.
Substitution: The compound can undergo substitution reactions to introduce new substituents on the aromatic rings or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways and mechanisms.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-2-carbonyl derivatives: Compounds with similar benzothiophene moieties.
2,3-Dihydro-1-benzofuran derivatives: Compounds with similar benzofuran rings.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings.
Uniqueness
1-(1-Benzothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is unique due to the combination of its three distinct moieties, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c23-21(20-12-16-3-1-2-4-19(16)25-20)22-9-7-17(13-22)14-5-6-18-15(11-14)8-10-24-18/h1-6,11-12,17H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBBZCDVZUOJBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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